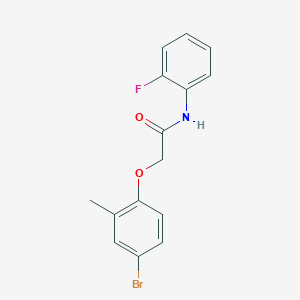![molecular formula C10H6BrN3OS B5788080 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5788080.png)
3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, also known as BPT, is a heterocyclic compound with potential applications in scientific research. It is a member of the thiazole family of compounds and is synthesized using a straightforward method. BPT has been shown to have significant effects on various biological systems, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help to reduce oxidative stress and prevent cellular damage. 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has also been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections. Additionally, 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been shown to have anticancer properties, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in lab experiments is that it is relatively easy to synthesize using a straightforward method. Additionally, 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been shown to have a variety of biological activities, making it a versatile compound for use in a range of experiments. However, one limitation of using 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as arthritis. 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one may also have potential as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the reaction of 2-bromoaniline with thiosemicarbazide in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acetic anhydride to yield 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. This method is simple and efficient, making it a popular choice for the synthesis of 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been studied extensively for its potential applications in scientific research. It has been shown to have antioxidant, antimicrobial, and anticancer properties, making it a promising candidate for further investigation. 3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has also been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3OS/c11-7-4-2-1-3-6(7)9-12-13-10-14(9)8(15)5-16-10/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNXXAKQGBQSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=NN=C2S1)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)

![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)

![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)


![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)
![methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate](/img/structure/B5788095.png)
![N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)